molecular formula C23H22FN3O3S B2890941 4-fluoro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338955-17-2

4-fluoro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No. B2890941
M. Wt: 439.51
InChI Key: IVPXCWKBSVPGKW-UHFFFAOYSA-N
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Description

“4-fluoro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide” is a chemical compound with the molecular formula C23H22FN3O3S and a molecular weight of 439.51 .

Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy (PDT). For instance, novel compounds such as zinc phthalocyanines substituted with benzenesulfonamide groups have been developed. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020). Similarly, other studies have synthesized and characterized zinc(II) phthalocyanines with benzenesulfonamide units, highlighting their potential as photosensitizer candidates in PDT due to their solubility, favorable fluorescence, and photostability (Öncül, Öztürk, & Pişkin, 2022).

Enzyme Inhibition for Therapeutic Applications

The synthesis and bioactivity studies on new benzenesulfonamides have shown their potential as carbonic anhydrase inhibitors. Some derivatives demonstrated interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. These findings indicate the therapeutic potential of benzenesulfonamide derivatives in targeting specific enzymes for cancer treatment (Gul et al., 2016).

Anticancer Research

Further research into benzenesulfonamide derivatives has led to the identification of compounds with significant anticancer potential. Novel aminothiazole-paeonol derivatives, for instance, have shown high anticancer activity against various cancer cell lines, indicating the role of benzenesulfonamide derivatives in developing new anticancer agents (Tsai et al., 2016).

properties

IUPAC Name

4-fluoro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-15-11-21-23(25-14-27(21)13-17-5-4-6-19(12-17)30-3)22(16(15)2)26-31(28,29)20-9-7-18(24)8-10-20/h4-12,14,26H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPXCWKBSVPGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

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